molecular formula C22H28N2O3 B12460300 N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

Cat. No.: B12460300
M. Wt: 368.5 g/mol
InChI Key: QQADIGBZXCAATD-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-oxopyridine with a phenylpropanamide derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide
  • 3-(4-Bromo-phenyl)-1-(1-oxy-pyridin-2-yl)-propenone
  • N-[(2R)-2-ethylhexyl]-N’-[4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Uniqueness

N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2-ethylhexyl)-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C22H28N2O3/c1-3-5-11-17(4-2)16-23-22(27)20(24-15-10-9-14-19(24)25)21(26)18-12-7-6-8-13-18/h6-10,12-15,17,20H,3-5,11,16H2,1-2H3,(H,23,27)

InChI Key

QQADIGBZXCAATD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O

Origin of Product

United States

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